2-Hydroxyethyl acetoacetate
Overview
Description
2-Hydroxyethyl acetoacetate is an organic compound with the chemical formula C6H10O4. It is a colorless liquid with a distinctive aroma and is soluble in various organic solvents such as ether and ethanol . This compound is widely used in organic synthesis as an intermediate for producing other compounds and as a catalyst or reagent in organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-hydroxyethyl acetoacetate involves the reaction of ethyl acetoacetate with ethylene glycol under basic conditions . The reaction typically proceeds as follows: [ \text{Ethyl acetoacetate} + \text{Ethylene glycol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl acetoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2-Hydroxyethyl acetoacetate has diverse applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl acetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl groups in other molecules, facilitating reactions such as nucleophilic addition or substitution . The pathways involved often include the formation of enolates, which can further react to form more complex structures .
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the hydroxyl group.
Methyl acetoacetate: Another similar compound with a methyl group instead of an ethyl group.
Acetoacetic acid: The parent compound without the ester group.
Uniqueness: 2-Hydroxyethyl acetoacetate is unique due to the presence of both hydroxyl and ester functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-hydroxyethyl 3-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(8)4-6(9)10-3-2-7/h7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVWZQCLPFPSCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187411 | |
Record name | 2-Hydroxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33736-01-5 | |
Record name | Butanoic acid, 3-oxo-, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33736-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033736015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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